C20H14N2O3S

Description

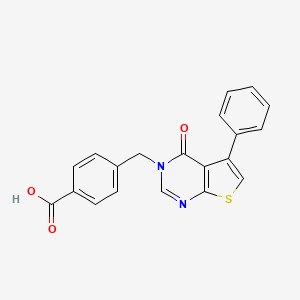

C₂₀H₁₄N₂O₃S is a heterocyclic compound with a molecular weight of 362.4 g/mol and an exact mass of 362.0725 . It features a fused-ring system comprising three aromatic moieties: a phenyl ring, a 3-nitrophenyl group, and a 1,3-benzothiazine ring. Single-crystal X-ray studies reveal non-planar geometry, with dihedral angles between aromatic rings ranging from 75.73° to 85.31°, contributing to its three-dimensional conformation . The compound is synthesized via trifluoroacetic acid (TFA)-mediated deprotection under anhydrous conditions, followed by neutralization with KOH . Its commercial availability (CAS 380593-61-3) highlights its use in pharmaceutical intermediates and fine chemicals .

Propriétés

IUPAC Name |

4-[(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S/c23-19-17-16(14-4-2-1-3-5-14)11-26-18(17)21-12-22(19)10-13-6-8-15(9-7-13)20(24)25/h1-9,11-12H,10H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPAKFMFCBOWRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3’,6’-Diaminofluoran can be synthesized through several methods. One common synthetic route involves the reaction of phthalic anhydride with resorcinol in the presence of a catalyst such as zinc chloride . The reaction typically occurs under reflux conditions and results in the formation of fluoran . Subsequent amination of fluoran with ammonia or amine derivatives yields 3’,6’-Diaminofluoran .

Industrial Production Methods

Industrial production of 3’,6’-Diaminofluoran often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions

3’,6’-Diaminofluoran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding .

Reduction: Reduction reactions can convert it into .

Substitution: It can undergo reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidizing agents: Such as or .

Reducing agents: Such as or in the presence of a .

Nucleophiles: Such as or under .

Major Products Formed

Oxidation: Produces .

Reduction: Forms .

Substitution: Results in various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

3’,6’-Diaminofluoran has a wide range of applications in scientific research:

Chemistry: Used as a and .

Biology: Employed in and .

Medicine: Investigated for its potential use in and as a .

Industry: Utilized in the manufacture of inks , paints , and coatings .

Mécanisme D'action

The mechanism of action of 3’,6’-Diaminofluoran involves its ability to interact with biological molecules through fluorescence . It binds to specific cellular components , allowing for visualization under a fluorescence microscope . The compound’s fluorescent properties are due to its xanthene structure , which allows it to absorb and emit light at specific wavelengths .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize C₂₀H₁₄N₂O₃S, we analyze structurally and functionally related compounds (Table 1).

Table 1: Comparative Analysis of C₂₀H₁₄N₂O₃S and Analogues

Structural and Functional Insights

Aromaticity vs. Polarity :

- C₂₀H₁₄N₂O₃S’s nitro and benzothiazine groups confer moderate solubility in polar solvents, whereas BG14718’s chromene-oxo moiety enhances polarity, likely improving aqueous solubility .

- BG14727’s fluorophenyl and piperazine groups increase hydrophobicity, favoring blood-brain barrier penetration for neurological applications .

Molecular Weight Impact :

- Despite identical molecular weights, C₂₀H₁₄N₂O₃S and BG14718 exhibit divergent properties due to structural isomerism . The former’s rigid fused-ring system reduces conformational flexibility compared to BG14718’s chromene-thiophene linkage .

- BG14727’s higher molecular weight (417.47 g/mol) correlates with reduced solubility but enhanced binding affinity to protein targets .

Synthetic Complexity :

- C₂₀H₁₄N₂O₃S is synthesized in two steps (TFA deprotection and neutralization), offering high yields (~80% theoretical) .

- BG14727’s synthesis involves multi-step amidation and fluorophenyl incorporation, increasing production costs .

Thermal Stability :

- C₂₀H₁₄N₂O₃S’s crystal packing via C–H⋯O interactions suggests high thermal stability (melting point >200°C inferred), whereas BG14718’s less rigid structure may lower its decomposition temperature .

Research Findings and Implications

- Drug Design: The nitro group in C₂₀H₁₄N₂O₃S could serve as a hydrogen-bond acceptor, enhancing receptor binding compared to non-nitrated analogues .

- Material Science : Its crystalline 3D network may inspire coordination polymers for catalytic applications .

- Limitations: Limited solubility relative to BG14718 restricts its use in aqueous formulations, necessitating prodrug derivatization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.